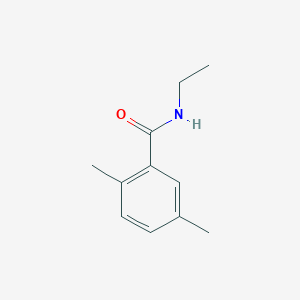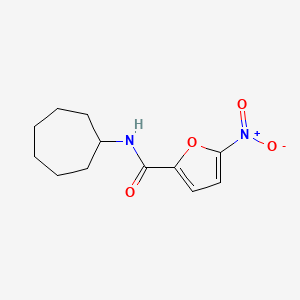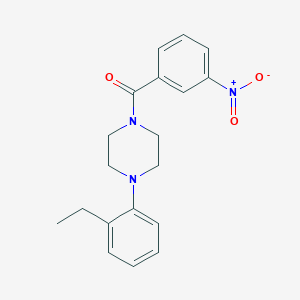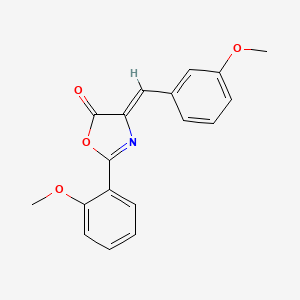![molecular formula C20H13ClN2O2 B5848414 3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to specifically inhibit the activity of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Mechanism of Action
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone is a small molecule inhibitor that specifically targets the ATP-binding site of the EGFR. It binds to the receptor with high affinity and prevents the receptor from being activated by its ligands, such as epidermal growth factor (EGF). This results in the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has been shown to effectively inhibit EGFR activity in various cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells that overexpress EGFR. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, 3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has been shown to have anti-inflammatory effects and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone is a highly specific inhibitor of EGFR activity, which makes it a valuable tool for investigating the role of EGFR signaling in various cellular processes and diseases. Its small size and low molecular weight make it easy to use in vitro and in vivo. However, its high specificity can also be a limitation, as it may not be effective against other receptor tyrosine kinases that are involved in the same signaling pathways. In addition, 3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has a relatively short half-life, which may limit its effectiveness in long-term experiments.
Future Directions
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has been extensively used in scientific research, but there is still much to be learned about its mechanism of action and its potential therapeutic applications. Future research could focus on developing more potent and selective inhibitors of EGFR activity, as well as investigating the role of EGFR signaling in other diseases, such as autoimmune disorders and infectious diseases. In addition, future research could explore the potential use of 3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness and reduce side effects.
Synthesis Methods
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 4-chlorobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form 3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone. The final product can be purified through recrystallization or column chromatography.
Scientific Research Applications
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has been extensively used in scientific research for its ability to specifically inhibit EGFR activity. EGFR signaling plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. 3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has been used in numerous studies to investigate the role of EGFR signaling in cancer development and progression. It has also been used to study the role of EGFR signaling in other diseases, such as cardiovascular disease and neurological disorders.
properties
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-5-9-16(10-6-14)25-17-11-7-15(8-12-17)23-13-22-19-4-2-1-3-18(19)20(23)24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRPXEAMCNBNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)



![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)


![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)
